Myristoyl coenzyme A (triammonium)
Description
Significance as an Activated Fatty Acid Derivative in Cellular Processes
As an activated fatty acid, myristoyl-CoA is a key metabolite in lipid metabolism. medchemexpress.com The activation of myristic acid to myristoyl-CoA is catalyzed by acyl-CoA synthetases, a reaction that requires ATP. ontosight.ai This initial activation step is crucial for the subsequent participation of myristic acid in various metabolic pathways. ontosight.ai Long-chain acyl-CoAs, including myristoyl-CoA, are not only metabolic intermediates but also act as regulatory molecules, influencing enzymes and signaling pathways. nih.gov
Overview of its Central Role in Metabolism and Protein Modification
Myristoyl-CoA holds a central position in two major cellular functions:
Metabolism: It is an intermediate in the beta-oxidation of fatty acids, where it is broken down to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. reactome.org Specifically, myristoyl-CoA undergoes a series of four enzymatic reactions to yield lauroyl-CoA, shortening the fatty acid chain by two carbons. reactome.org It is also a substrate for the de novo synthesis of complex lipids like phosphatidylinositol. caymanchem.comtargetmol.com
Protein Modification: Myristoyl-CoA is the donor molecule for a critical post-translational modification known as N-myristoylation. caymanchem.comwikipedia.org This process involves the covalent attachment of a myristoyl group to the N-terminal glycine (B1666218) residue of a target protein. wikipedia.orgnih.gov This modification is catalyzed by the enzyme N-myristoyltransferase (NMT). nih.govresearchgate.net
Myristoylation influences the function of a wide array of proteins, including those involved in signal transduction, oncogenesis, and apoptosis. wikipedia.orgnih.gov The attachment of the myristoyl group increases the hydrophobicity of the protein, often facilitating its association with cellular membranes and influencing its localization and interaction with other proteins. wikipedia.orgnih.govnih.gov
Historical Context and Evolution of Research on Myristoyl Coenzyme A
The discovery of protein N-myristoylation in the early 1980s was a significant milestone. In 1982, the N-terminal blocking group of the catalytic subunit of cyclic AMP-dependent protein kinase was identified as myristic acid. wikipedia.org This discovery spurred research into the enzyme responsible for this modification, leading to the characterization of myristoyl-CoA:protein N-myristoyltransferase (NMT). nih.govtheadl.com Early research focused on understanding the substrate specificity of NMT, using synthetic peptides to define the structural requirements for a protein to be myristoylated. nih.govpnas.org These studies revealed the absolute requirement for an N-terminal glycine and the importance of specific amino acids at subsequent positions. nih.gov
Further research has elucidated the structure of NMT and its mechanism of action, revealing how it binds to both myristoyl-CoA and its peptide substrates. nih.gov The ordered Bi Bi kinetic mechanism, where myristoyl-CoA binds before the peptide, has been a key finding. capes.gov.br The essential role of NMT in various organisms, including pathogenic fungi and viruses, has made it an attractive target for the development of novel therapeutic agents. nih.govnih.gov
Interactive Data Tables
Key Enzymes Involved with Myristoyl-CoA
| Enzyme | Function | Cellular Process |
| Acyl-CoA Synthetase | Activates myristic acid to myristoyl-CoA. ontosight.ai | Fatty Acid Metabolism |
| N-myristoyltransferase (NMT) | Transfers the myristoyl group from myristoyl-CoA to the N-terminal glycine of target proteins. nih.govresearchgate.net | Protein N-myristoylation |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Catalyzes the first step in the beta-oxidation of myristoyl-CoA. reactome.org | Fatty Acid Beta-Oxidation |
| Enoyl-CoA Hydratase | Catalyzes the second step in the beta-oxidation of myristoyl-CoA. reactome.org | Fatty Acid Beta-Oxidation |
| 3-hydroxyacyl-CoA Dehydrogenase | Catalyzes the third step in the beta-oxidation of myristoyl-CoA. reactome.org | Fatty Acid Beta-Oxidation |
| Ketoacyl-CoA Thiolase | Catalyzes the final step in the beta-oxidation of myristoyl-CoA, producing lauroyl-CoA. reactome.org | Fatty Acid Beta-Oxidation |
Major Metabolic Pathways Involving Myristoyl-CoA
| Pathway | Role of Myristoyl-CoA | Key Products |
| Fatty Acid Beta-Oxidation | Intermediate that is broken down. reactome.org | Acetyl-CoA, Lauroyl-CoA reactome.org |
| Protein N-myristoylation | Donor of the myristoyl group. caymanchem.comwikipedia.org | Myristoylated proteins wikipedia.org |
| Phosphatidylinositol Synthesis | Substrate for de novo synthesis. caymanchem.comtargetmol.com | Phosphatidylinositol |
| Fatty Acid Elongation | Can be elongated to form longer-chain fatty acids. ymdb.ca | Longer-chain acyl-CoAs |
Properties
Molecular Formula |
C35H71N10O17P3S |
|---|---|
Molecular Weight |
1029.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane |
InChI |
InChI=1S/C35H62N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;;;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);3*1H3/t24-,28-,29-,30+,34-;;;/m1.../s1 |
InChI Key |
DSAPDQDCGNIALG-HWJSJFDLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Myristoyl Coenzyme a
Myristic Acid Activation and Thioesterification to Coenzyme A
The journey of myristic acid into the metabolic machinery of the cell begins with its activation, a process that converts the relatively inert free fatty acid into a high-energy thioester derivative, myristoyl-CoA. This crucial first step is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) or fatty acid thiokinases. The reaction proceeds in two steps: first, the carboxylate group of myristic acid attacks the alpha-phosphate of ATP, forming a myristoyl-adenylate intermediate and releasing pyrophosphate. In the second step, the thiol group of coenzyme A attacks the acyl-adenylate, displacing AMP and forming the thioester bond of myristoyl-CoA. libretexts.orglibretexts.org This activation process is essential as it prepares the fatty acid for its subsequent metabolic fates, including beta-oxidation and incorporation into complex lipids. libretexts.orgcymitquimica.com The formation of the thioester linkage renders the acyl group highly reactive and primed for enzymatic transfer. libretexts.org
De Novo Fatty Acid Synthesis Pathways Generating Myristoyl Coenzyme A
Myristoyl-CoA can be synthesized de novo within the cell from smaller precursor molecules, primarily acetyl-CoA. mdpi.compharmaguideline.com This anabolic pathway, known as de novo lipogenesis (DNL), predominantly occurs in the cytoplasm of cells in tissues such as the liver and adipose tissue. medicoapps.orgwikipedia.org The process is initiated by the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase, which is a key regulatory point in fatty acid synthesis. libretexts.orgyoutube.com
The subsequent elongation of the fatty acid chain is carried out by the multi-enzyme complex, fatty acid synthase (FAS). libretexts.org FAS catalyzes a repeating four-step sequence of reactions: condensation, reduction, dehydration, and a second reduction. Each cycle adds a two-carbon unit, derived from malonyl-CoA, to the growing acyl chain. aocs.org The synthesis typically proceeds until a 16-carbon fatty acid, palmitic acid (in the form of palmitoyl-ACP), is produced. researchgate.net Myristic acid (as myristoyl-ACP) can be an intermediate product, released before the full elongation to palmitate is complete. Thioesterases can then cleave the acyl carrier protein (ACP) to release free myristic acid, which is subsequently activated to myristoyl-CoA as described in the previous section. aocs.org Alternatively, myristoyl-CoA can also be generated through the elongation of lauric acid (C12:0). researchgate.net
Beta-Oxidation of Myristoyl Coenzyme A
Myristoyl-CoA is a key substrate for beta-oxidation, a catabolic process that breaks down fatty acids to produce energy in the form of acetyl-CoA, NADH, and FADH2. jackwestin.com This pathway is a cyclical series of four enzymatic reactions that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle. wikipedia.org
Enzymatic Steps and Intermediates in Myristoyl Coenzyme A Catabolism
The catabolism of myristoyl-CoA via beta-oxidation involves a precise sequence of four enzymatic reactions:
Dehydrogenation: The first step is catalyzed by an acyl-CoA dehydrogenase. For myristoyl-CoA, a long-chain acyl-CoA dehydrogenase (LCAD) is involved. nih.gov This enzyme introduces a trans double bond between the alpha (C2) and beta (C3) carbons of the fatty acyl chain, forming trans-Δ2-tetradecenoyl-CoA. This reaction is coupled to the reduction of FAD to FADH2. wikipedia.orgreactome.org
Hydration: The trans-Δ2-tetradecenoyl-CoA is then hydrated by enoyl-CoA hydratase, which adds a hydroxyl group to the beta-carbon, resulting in the formation of L-β-hydroxymyristoyl-CoA. wikipedia.orgreactome.org
Oxidation: The hydroxyl group of L-β-hydroxymyristoyl-CoA is oxidized to a keto group by L-3-hydroxyacyl-CoA dehydrogenase, producing β-ketomyristoyl-CoA. This reaction uses NAD+ as an electron acceptor, which is reduced to NADH. wikipedia.orgreactome.org
Thiolysis: The final step involves the cleavage of the Cα-Cβ bond by β-ketoacyl-CoA thiolase. A molecule of coenzyme A attacks the β-keto carbon, leading to the release of a two-carbon unit as acetyl-CoA and a shortened acyl-CoA, which in this case is lauroyl-CoA (C12-CoA). nih.govreactome.org
This newly formed lauroyl-CoA can then re-enter the beta-oxidation spiral for further degradation. study.com
Interactive Data Table: Enzymes and Intermediates in the Beta-Oxidation of Myristoyl-CoA
| Step | Substrate | Enzyme | Product(s) | Cofactor(s) |
| 1 | Myristoyl-CoA | Acyl-CoA Dehydrogenase (LCAD) | trans-Δ2-Tetradecenoyl-CoA, FADH2 | FAD |
| 2 | trans-Δ2-Tetradecenoyl-CoA | Enoyl-CoA Hydratase | L-β-Hydroxymyristoyl-CoA | H2O |
| 3 | L-β-Hydroxymyristoyl-CoA | L-3-Hydroxyacyl-CoA Dehydrogenase | β-Ketomyristoyl-CoA, NADH + H+ | NAD+ |
| 4 | β-Ketomyristoyl-CoA | β-Ketoacyl-CoA Thiolase | Lauroyl-CoA, Acetyl-CoA | Coenzyme A |
Mitochondrial and Peroxisomal Pathways of Fatty Acyl-CoA Oxidation
Beta-oxidation of fatty acyl-CoAs, including myristoyl-CoA, occurs in two primary subcellular compartments: mitochondria and peroxisomes. wikipedia.orgnih.gov While the core chemical transformations are similar, there are significant differences between the two pathways. antpedia.com
Mitochondrial beta-oxidation is the primary pathway for the breakdown of short, medium, and long-chain fatty acids for the purpose of generating ATP. nih.govscirp.org The FADH2 and NADH produced during mitochondrial beta-oxidation directly feed into the electron transport chain, leading to ATP synthesis. antpedia.com
Peroxisomal beta-oxidation, on the other hand, is primarily involved in the breakdown of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and some other lipid molecules. antpedia.comnih.gov A key difference lies in the first step of the cycle. In peroxisomes, the initial dehydrogenation is catalyzed by an acyl-CoA oxidase that transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H2O2) instead of FADH2. antpedia.comnih.gov This H2O2 is then detoxified to water and oxygen by catalase. antpedia.com Consequently, the energy from this first step is not captured as ATP. antpedia.com Peroxisomal beta-oxidation is also typically incomplete, shortening the fatty acid chains to medium-chain acyl-CoAs, which are then transported to the mitochondria for complete oxidation. nih.govscirp.org
Interactive Data Table: Comparison of Mitochondrial and Peroxisomal Beta-Oxidation
| Feature | Mitochondrial Beta-Oxidation | Peroxisomal Beta-Oxidation |
| Primary Substrates | Short, Medium, and Long-Chain Fatty Acids | Very-Long-Chain Fatty Acids, Branched-Chain Fatty Acids |
| First Enzyme | Acyl-CoA Dehydrogenase | Acyl-CoA Oxidase |
| Product of First Step | FADH2 | Hydrogen Peroxide (H2O2) |
| Energy Production | High (ATP generation from FADH2 and NADH) | Lower (no ATP from the first step) |
| Pathway Completion | Complete oxidation to acetyl-CoA | Incomplete, chain-shortening |
| Primary Function | Energy production | Anabolic processes and detoxification |
Coenzyme A Biosynthesis and its Interplay with Myristoyl Coenzyme A Levels
The availability of coenzyme A (CoA) is a critical factor influencing the levels of myristoyl-CoA and other acyl-CoAs within the cell. CoA is a ubiquitous and essential cofactor synthesized from the vitamin pantothenate (vitamin B5), cysteine, and ATP through a highly conserved pathway. researchgate.netoup.com The regulation of CoA biosynthesis is crucial for maintaining metabolic homeostasis. nih.gov In E. coli, for instance, pantothenate kinase has been identified as a primary regulatory step in the pathway. nih.gov
The intracellular pool of CoA exists in both a free form (CoA-SH) and as various thioester derivatives, such as acetyl-CoA and myristoyl-CoA. The balance between free CoA and its acylated forms is tightly regulated and reflects the metabolic state of the cell. nih.gov Acyl-CoA thioesterases are enzymes that can hydrolyze acyl-CoAs, including myristoyl-CoA, back to the free fatty acid and CoA, thereby regulating the levels of specific acyl-CoA species and the availability of free CoA. nih.gov This interplay is vital, as acyl-CoAs can act as allosteric regulators of various enzymes and are involved in post-translational modifications of proteins. nih.govnih.gov
Interconnections of Myristoyl Coenzyme A with Broader Lipid Metabolic Networks
Myristoyl-CoA is a central hub that connects to several key lipid metabolic networks, extending its influence beyond simple energy metabolism.
One of the most significant roles of myristoyl-CoA is as a substrate for N-myristoylation, a co- and post-translational protein modification. caymanchem.comocl-journal.org This process involves the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a wide range of eukaryotic and viral proteins. wikipedia.orgimrpress.com The enzyme responsible for this modification is N-myristoyltransferase (NMT). ocl-journal.orgwikipedia.org Myristoylation enhances the hydrophobicity of proteins, facilitating their association with cellular membranes and mediating protein-protein interactions. wikipedia.org This modification is crucial for the proper function and localization of numerous signaling proteins, including those involved in signal transduction pathways and apoptosis. caymanchem.comwikipedia.org
Furthermore, myristoyl-CoA is a precursor for the synthesis of more complex lipids. It can be incorporated into phospholipids (B1166683), such as phosphatidylinositol, and triglycerides, which are the primary form of energy storage in cells. mdpi.comcaymanchem.com The presence of myristoyl-CoA is essential for maintaining the integrity and fluidity of cellular membranes and for the synthesis of signaling molecules derived from these complex lipids. cymitquimica.com
Protein N Myristoylation: a Critical Post Translational Modification Involving Myristoyl Coenzyme a
N-Myristoyltransferase (NMT) Enzymes
N-myristoyltransferases are the key enzymes responsible for catalyzing the transfer of the myristoyl group from Myristoyl-CoA to the N-terminal glycine (B1666218) of substrate proteins. wikipedia.orgfrontiersin.org These enzymes are ubiquitously found in eukaryotes, including fungi, protozoa, insects, plants, and mammals. wikipedia.orgnih.gov The reaction proceeds through an ordered Bi-Bi kinetic mechanism, where the apo-enzyme first binds to myristoyl-CoA, inducing a conformational change that creates a binding site for the peptide substrate. researchgate.netresearchgate.net Following the assembly of this ternary complex, the acyl transfer occurs. researchgate.net
Identification and Characterization of NMT Isoforms (e.g., NMT1, NMT2)
In higher eukaryotes, including humans, two major isoforms of N-myristoyltransferase exist: NMT1 and NMT2. researchgate.nettandfonline.com These isoforms are encoded by two distinct genes and share approximately 77% amino acid sequence similarity. researchgate.nettandfonline.com While NMT2 typically exists as a single protein, human NMT1 has been found in four different isoforms. researchgate.net
Although both isoforms are widely expressed, they exhibit unique substrate affinities and have partially overlapping but distinct functions. researchgate.netnih.gov Studies using RNA interference have revealed that NMT1 is critical for tumor cell proliferation. nih.gov Ablation of NMT1 has been shown to inhibit cell replication and signaling pathways associated with cancer progression. nih.gov Conversely, while depletion of either isoform can induce apoptosis (programmed cell death), NMT2 appears to have a more pronounced effect in this process. nih.gov This suggests that despite their structural similarities, NMT1 and NMT2 play unique roles in cellular physiology and pathology.
Substrate Specificity and Kinetic Parameters of NMT for Myristoyl Coenzyme A
N-myristoyltransferases exhibit a high degree of specificity for their substrates, particularly for myristoyl-CoA. nih.gov This specificity is crucial as myristate is a relatively rare fatty acid within the cell. researchgate.net Both NMT1 and NMT2 share a high specificity for myristoyl-CoA, and any alteration in the length of the fatty acid chain significantly diminishes the rate of its incorporation into the peptide. nih.gov
The affinity of human NMTs for myristoyl-CoA has been quantified through kinetic studies. The Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of its maximum, provides a measure of this affinity.
| Enzyme | Substrate | Km (µM) |
|---|---|---|
| Human NMT1 | Myristoyl-CoA | 8.24 |
| Human NMT2 | Myristoyl-CoA | 7.24 |
| Murine Nmt1 | Azido-dodecanoyl-CoA | 14 ± 2 |
| Murine Nmt2 | Azido-dodecanoyl-CoA | 9 ± 3 |
Data sourced from a study on human NMTs and a separate study on murine NMTs with an analog of myristoyl-CoA. nih.gov
Structural Biology of NMT-Myristoyl Coenzyme A Complex Formation
The enzyme has a pseudo-two-fold symmetry, with the N-terminal half forming the binding site for myristoyl-CoA and the C-terminal half primarily constituting the peptide-binding site. nih.gov The binding of myristoyl-CoA to the apo-enzyme induces a significant conformational change, which is a prerequisite for the binding of the peptide substrate. researchgate.netresearchgate.net The myristoyl-CoA binding pocket is more conserved across different species compared to the peptide-binding pocket. nih.gov
The crystal structure reveals that the enzyme forms multiple interactions with the ADP moiety of Coenzyme A. researchgate.net A key feature of the catalytic mechanism is the polarization of the thioester carbonyl of myristoyl-CoA, making it susceptible to nucleophilic attack by the N-terminal glycine of the peptide substrate. wikipedia.orgnih.gov This process is facilitated by an "oxyanion hole" formed by main-chain atoms that stabilizes the transition state. nih.gov
Mechanisms of Protein N-Myristoylation
The attachment of the myristoyl group to a protein can occur at different stages of the protein's life cycle, leading to two distinct mechanisms: co-translational and post-translational myristoylation.
Co-translational Myristoylation
Co-translational myristoylation is the most common mechanism, occurring while the protein is being synthesized on the ribosome. nccr-rna-and-disease.chcreative-diagnostics.com The process begins with the recognition of a specific signal sequence on the nascent polypeptide chain. creative-diagnostics.com This sequence typically involves the removal of the initiator methionine by an enzyme called methionine aminopeptidase (B13392206) (MetAP), which exposes a glycine residue at the N-terminus. nccr-rna-and-disease.chcreative-diagnostics.com
Recent studies have elucidated that the nascent polypeptide-associated complex (NAC) plays a crucial role in recruiting NMTs to the translating ribosome. nccr-rna-and-disease.ch Human NMT1 can exchange with MetAP1 at the ribosomal tunnel exit, forming an active co-translational complex with NAC. nccr-rna-and-disease.ch The binding of NMT1 is sequence-selective and is triggered by the excision of methionine, which unmasks the myristoylation motif on the nascent chain. nccr-rna-and-disease.ch This intricate interplay ensures the efficient and timely myristoylation of a specific subset of newly synthesized proteins. nccr-rna-and-disease.ch
Post-translational Myristoylation in Specific Cellular Contexts
While initially thought to be exclusively co-translational, it is now well-established that N-myristoylation can also occur post-translationally. nih.govumass.edu This mechanism is particularly prominent during apoptosis. nih.govnih.gov In apoptotic cells, enzymes called caspases cleave hundreds of proteins at specific internal sites. nih.govumass.edu In many instances, this cleavage exposes a previously hidden N-terminal glycine residue within a cryptic myristoylation consensus sequence. nih.govumass.edu
This newly exposed glycine can then be recognized and myristoylated by NMTs. umass.edunih.gov This post-translational modification can dramatically alter the function and localization of the cleaved protein fragments. For example, caspase-cleaved Bid, a pro-apoptotic protein, is post-translationally myristoylated, which is essential for its translocation to the mitochondria to promote apoptosis. umass.edu Similarly, the caspase-activated C-terminal fragment of p21-activated kinase 2 (PAK2) is also post-translationally myristoylated, redirecting it to the plasma membrane and membrane ruffles to potentiate late apoptotic events. pnas.org Interestingly, during apoptosis, both NMT1 and NMT2 themselves can be cleaved by caspases, which alters their subcellular localization and may regulate their activity towards the newly generated substrates. nih.gov
Functional Consequences of Protein Myristoylation
Protein Localization and Membrane Association
A primary consequence of N-myristoylation is the targeting of proteins to cellular membranes. wikipedia.orgfrontiersin.org The myristoyl group acts as a hydrophobic anchor, facilitating the association of the modified protein with the lipid bilayer of the plasma membrane, endoplasmic reticulum, Golgi apparatus, and mitochondria. frontiersin.orgnih.gov This membrane targeting is often crucial for the protein's biological activity.
The strength and nature of this membrane association are often regulated by sophisticated mechanisms known as "myristoyl switches". wikipedia.org Two prominent examples are the myristoyl-electrostatic switch and the myristoyl-conformational switch.
Myristoyl-Electrostatic Switch: This mechanism involves the interplay between the myristoyl group and basic amino acid residues on the protein surface. These positively charged residues interact with negatively charged phospholipids (B1166683) on the membrane, strengthening the protein's membrane association. wikipedia.org A well-studied example is the MARCKS (Myristoylated Alanine-Rich C Kinase Substrate) protein. Phosphorylation of MARCKS by protein kinase C (PKC) introduces negative charges, neutralizing the basic patch and causing the protein to translocate from the membrane to the cytosol. nih.gov
Myristoyl-Conformational Switch: In this mechanism, the myristoyl group can be either exposed or sequestered within a hydrophobic pocket of the protein. wikipedia.orgfrontiersin.org A conformational change, often triggered by ligand binding or GTP/GDP exchange, can expose the myristoyl group, leading to membrane binding. wikipedia.orgfrontiersin.org For instance, the calcium-sensor protein recoverin undergoes a conformational change upon binding Ca2+, which exposes its myristoyl group and allows it to bind to retinal rod membranes. frontiersin.orgnih.gov Similarly, the activation of Arf GTPases by GTP binding induces a conformational change that exposes the myristoyl group, promoting membrane association.
Table 1: Examples of Myristoyl Switches and their Mechanisms
| Protein | Switch Type | Trigger | Consequence of Trigger |
| MARCKS | Myristoyl-Electrostatic | Phosphorylation by PKC | Translocation from membrane to cytosol nih.gov |
| Recoverin | Myristoyl-Conformational | Ca2+ binding | Exposure of myristoyl group and membrane binding frontiersin.orgnih.gov |
| Arf GTPases | Myristoyl-Conformational | GTP binding | Exposure of myristoyl group and membrane binding frontiersin.org |
| c-Src | Myristoyl-Conformational (predicted) | Dephosphorylation of Tyr527 | Potential conformational change and activation nih.gov |
Modulation of Protein Activity and Protein-Protein Interactions
N-myristoylation can directly influence the catalytic activity of enzymes and mediate crucial protein-protein interactions. ontosight.ainih.gov The attachment of the myristoyl group can induce conformational changes that alter the active site or create binding surfaces for other proteins.
For the non-receptor tyrosine kinase c-Src, myristoylation has a positive effect on its kinase activity. nih.gov While the precise mechanism is still under investigation, it is thought that the myristoyl group may help to stabilize an active conformation of the kinase domain. nih.gov
Furthermore, myristoylation is often a prerequisite for the assembly of protein complexes. The myristoylated N-terminus of a protein can insert into a hydrophobic pocket of another protein, facilitating a stable interaction. nih.gov These interactions can be further regulated by other post-translational modifications, such as phosphorylation, and by the binding of other molecules like calmodulin. nih.gov For example, the interaction of some myristoylated proteins with calmodulin is modulated by calcium levels. nih.gov
Roles in Intracellular Signal Transduction Pathways
Myristoylated proteins are key players in a vast number of intracellular signal transduction pathways, governing processes such as cell growth, differentiation, proliferation, and apoptosis. ontosight.ainih.gov Their localization to specific cellular compartments, mediated by the myristoyl anchor, is critical for their function in these pathways.
Many essential signaling proteins are myristoylated, including:
Src Family Kinases: These non-receptor tyrosine kinases, such as c-Src, Lck, and Fyn, play pivotal roles in various signaling cascades, including those initiated by growth factor receptors and T-cell receptors. nih.govontosight.ai Myristoylation is essential for their localization to the plasma membrane, where they can interact with and phosphorylate their downstream targets. nih.gov For instance, myristoylation-dependent localization of Lck to the CD4 co-receptor is crucial for T-cell activation. nih.gov
G-protein Alpha Subunits: The α subunits of heterotrimeric G proteins, which are central to signal transduction from G protein-coupled receptors (GPCRs), are often myristoylated. ontosight.ai This modification, along with palmitoylation, tethers the G protein to the inner leaflet of the plasma membrane, enabling its interaction with GPCRs. wikipedia.org
MARCKS Protein: As mentioned earlier, MARCKS is a key substrate for Protein Kinase C (PKC) and is involved in signaling pathways that regulate cell motility, phagocytosis, and neurosecretion. nih.govontosight.ai Its reversible membrane binding, controlled by a myristoyl-electrostatic switch, is central to its function. nih.gov
Proteins in T-cell Activation: Myristoylation is critical for the proper function of several proteins involved in the T-cell receptor (TCR) signaling cascade. Myristoylated Lck and Fyn kinases are essential for the initial phosphorylation events following TCR engagement. nih.govmdpi.com
Table 2: Myristoylated Proteins in Key Signal Transduction Pathways
| Protein Family/Protein | Signaling Pathway | Role of Myristoylation |
| Src Family Kinases (e.g., Lck, Fyn) | T-cell receptor signaling, Growth factor signaling | Membrane localization for interaction with receptors and substrates nih.govmdpi.com |
| G-protein α subunits | G protein-coupled receptor (GPCR) signaling | Membrane tethering for interaction with GPCRs wikipedia.orgontosight.ai |
| MARCKS | Protein Kinase C (PKC) signaling | Reversible membrane association, regulating actin cross-linking nih.gov |
| Recoverin | Phototransduction in retinal rods | Ca2+-dependent membrane binding frontiersin.orgnih.gov |
Influence on Protein Stability and Degradation
N-myristoylation can also impact the stability and turnover of proteins. The irreversible nature of the amide bond formed during myristoylation generally means that the half-life of a myristoylated protein is similar to that of the polypeptide chain itself. frontiersin.org However, recent studies suggest a more complex relationship between myristoylation and protein stability.
For example, studies on the c-Src kinase have shown that the non-myristoylated form of the protein exhibits enhanced stability compared to its myristoylated counterpart. nih.gov This suggests that myristoylation and membrane binding can regulate the ubiquitination and subsequent proteasomal degradation of c-Src. nih.gov
Furthermore, myristoylation plays a role in apoptosis (programmed cell death). During apoptosis, caspases cleave certain pro-apoptotic proteins, exposing an internal glycine residue that can then be myristoylated. wikipedia.orgnih.gov This post-translational myristoylation can lead to the translocation of these proteins to mitochondria, where they can trigger the release of cytochrome c and promote cell death. wikipedia.org
Regulation of Protein N-Myristoylation and Demyristoylation
The process of N-myristoylation is tightly regulated within the cell to ensure that the correct proteins are modified at the appropriate time and place. This regulation occurs at the level of the N-myristoyltransferase (NMT) enzyme and is influenced by the cellular concentrations of its substrates, Myristoyl-CoA and the target protein, as well as the cellular redox state.
Impact of Coenzyme A Concentration and Redox State on NMT Activity
The availability of Myristoyl-CoA, the donor of the myristoyl group, is a key factor in regulating the rate of N-myristoylation. The cellular concentration of Coenzyme A (CoA) and its redox state (the balance between its reduced and oxidized forms) have been shown to be critical regulators of NMT activity. nih.gov
Studies on bovine spleen NMT have revealed that the enzyme is activated by thiol-reducing compounds and inhibited by oxidizing agents. nih.gov This suggests that the redox state of the cell plays a significant role in modulating NMT activity. The research indicates that reduced Coenzyme A is a key activator of NMT, while oxidized CoA does not support myristoylation. nih.gov
A proposed model suggests that an increase in the cellular concentration of reduced CoA leads to an increase in protein myristoylation. nih.gov Conversely, a decrease in the concentration of reduced CoA, for instance due to oxidative stress which would lead to an increase in oxidized CoA, would favor the process of demyristoylation, the removal of the myristoyl group. nih.gov This dynamic interplay between CoA concentration and the cellular redox environment provides a mechanism for the reversible regulation of protein myristoylation. nih.gov
Crosstalk with Other Post-Translational Modifications (e.g., Phosphorylation, Prenylation)
The functional consequences of N-myristoylation are often modulated by other post-translational modifications on the same protein, a phenomenon known as crosstalk. This interplay between different modifications allows for a sophisticated and multi-layered regulation of protein activity and localization. The most well-documented examples of this crosstalk involve phosphorylation and other forms of lipidation, such as palmitoylation and prenylation.
Crosstalk with Phosphorylation:
The interplay between N-myristoylation and phosphorylation is a key regulatory mechanism for many signaling proteins. wikipedia.org This crosstalk can be either synergistic or antagonistic, leading to a fine-tuning of the protein's function. In many instances, N-myristoylation is a prerequisite for subsequent phosphorylation events. For example, the N-myristoylation of the tyrosine kinase Lyn is essential for its localization to the Golgi apparatus, where it can be phosphorylated at Serine-13 by casein kinase 1γ. nih.govnih.gov This phosphorylation is dependent on the prior attachment of the myristoyl group.
Conversely, phosphorylation can act as a switch to modulate the membrane association of myristoylated proteins. A classic example is the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein. nih.govnih.gov MARCKS is anchored to the plasma membrane through the cooperative action of its N-terminal myristoyl group and a stretch of basic amino acid residues. Upon phosphorylation by Protein Kinase C (PKC) within this basic domain, the electrostatic attraction to the negatively charged inner leaflet of the plasma membrane is disrupted, leading to the translocation of MARCKS from the membrane to the cytosol. This reversible process, often termed a "myristoyl-electrostatic switch," allows the cell to rapidly control the availability of MARCKS at the membrane in response to signaling cues. nih.gov
Another example of a myristoyl switch regulated by a ligand is the recoverin protein, where the binding of calcium ions triggers a conformational change that exposes the myristoyl group, facilitating its membrane binding. nih.govnih.gov
Crosstalk with Prenylation and Other Acylations:
N-myristoylation can also act in concert with other lipid modifications, such as prenylation and palmitoylation, to achieve more stable membrane anchoring and precise subcellular targeting. wikipedia.org Prenylation involves the attachment of isoprenoid lipids, either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, to a C-terminal cysteine residue. Both myristoylation and prenylation increase the hydrophobicity of a protein, facilitating its interaction with cellular membranes. In G protein signaling, for instance, the myristoylation of the α subunit and the prenylation of the γ subunit are both involved in tethering the G protein complex to the inner surface of the plasma membrane, enabling its interaction with transmembrane receptors. wikipedia.org
Furthermore, many N-myristoylated proteins are also subject to palmitoylation, the attachment of a 16-carbon palmitic acid to a cysteine residue. This dual lipidation often results in a much stronger membrane association than either modification alone. wikipedia.org Myristoylation can serve as the initial membrane-targeting signal, which is then reinforced by subsequent palmitoylation, often directing the protein to specific membrane microdomains like lipid rafts. wikipedia.org For some proteins, N-myristoylation is a prerequisite for their subsequent palmitoylation. nih.gov
The table below summarizes key examples of proteins regulated by crosstalk between N-myristoylation and other post-translational modifications.
| Protein | N-Myristoylation | Other Modification(s) | Functional Consequence of Crosstalk |
| MARCKS | Yes | Phosphorylation | Phosphorylation of the basic domain by PKC leads to dissociation from the plasma membrane, reversing the membrane-anchoring effect of myristoylation. |
| Lyn Kinase | Yes | Phosphorylation, Palmitoylation | N-myristoylation is required for Golgi localization and subsequent phosphorylation. nih.govnih.gov Palmitoylation further stabilizes membrane association. |
| Src Kinase | Yes | Phosphorylation | N-myristoylation is essential for membrane localization, which is a prerequisite for its activation through phosphorylation. |
| Gα subunits | Yes | Palmitoylation | Dual lipidation provides stable membrane anchoring and targeting to specific membrane domains. nih.gov |
| Recoverin | Yes | Calcium Binding | Calcium binding induces a conformational change that exposes the myristoyl group, promoting membrane association ("myristoyl-calcium switch"). nih.govnih.gov |
This intricate network of crosstalk between N-myristoylation and other post-translational modifications highlights the complexity and precision of cellular regulation. Myristoyl coenzyme A, as the donor molecule for myristoylation, is at the heart of this regulatory system, initiating a cascade of events that ultimately dictate the function and fate of a diverse range of cellular proteins.
Biological Roles and Cellular Implications Beyond Protein Myristoylation
Involvement in Phosphatidylinositol Synthesis and Lipid Signaling
Myristoyl-CoA is a key player in the de novo synthesis of phosphatidylinositol (PI), a minor but crucial phospholipid in eukaryotic cell membranes. targetmol.comnih.gov PI and its phosphorylated derivatives, known as phosphoinositides, are central to a vast array of cellular functions, including signal transduction, membrane trafficking, and the regulation of ion channels and the actin cytoskeleton. nih.gov
The synthesis of PI occurs at the endoplasmic reticulum (ER) through a two-step enzymatic process starting from phosphatidic acid (PA). nih.gov PA is converted to CDP-diacylglycerol (CDP-DG) by CDP-diacylglycerol synthase (CDS), which is the rate-limiting step. nih.gov Subsequently, PI synthase utilizes CDP-DG and myo-inositol to produce PI. nih.gov Myristoyl-CoA can serve as a precursor for the acyl chains incorporated into the glycerol (B35011) backbone of these lipids.
Beyond its role as a building block, myristoyl-CoA and other long-chain acyl-CoAs are emerging as important signaling molecules themselves. The malonyl-CoA/long-chain acyl-CoA (LC-CoA) model of glucose-induced insulin (B600854) secretion highlights this function. diabetesjournals.org In this model, malonyl-CoA, derived from glucose metabolism, inhibits the oxidation of fatty acids. This leads to an increased availability of LC-CoAs, including myristoyl-CoA, which can then participate in signaling pathways that promote the exocytosis of insulin. diabetesjournals.org This underscores the role of myristoyl-CoA not just as a structural component of lipids, but as an active participant in metabolic signaling cascades.
Contributions to Membrane Biogenesis and Dynamics
Membrane biogenesis is the intricate process of creating new cellular membranes, which involves the synthesis of lipids and the synthesis and proper targeting of membrane proteins. ontosight.ai Myristoyl-CoA contributes to this process primarily through its role in protein myristoylation, which facilitates the association of proteins with membranes.
The covalent attachment of a myristoyl group to the N-terminal glycine (B1666218) of a protein, a process known as myristoylation, significantly increases the protein's hydrophobicity. nih.govnih.gov This modification is often not sufficient on its own for stable membrane anchoring but works in synergy with other signals, such as a cluster of basic amino acid residues, to ensure tight membrane binding. nih.gov This mechanism is exemplified by the HIV-1 Gag protein, where myristoylation is essential for its targeting to the plasma membrane, a critical step in the assembly of new virus particles. nih.gov
The dynamic nature of this membrane association is often regulated by a "myristoyl switch" mechanism. In this model, the myristoyl group can be either sequestered within a hydrophobic pocket of the protein or exposed to interact with the membrane bilayer. nih.govnih.gov This switch can be triggered by various cellular signals, such as GTP binding in the case of Gα subunits or protein multimerization. nih.govnih.gov For instance, in the inactive state, the myristoylated Gα subunit of heterotrimeric G proteins shows enhanced membrane association. nih.gov Upon activation by GTP, the myristoyl group's accessibility can be altered, influencing the protein's solubility and its interactions with downstream effectors. nih.gov This regulated membrane association and dissociation is fundamental to the dynamic nature of cellular membranes and signal transduction.
Myristoyl Coenzyme A as a Substrate for Other Acyltransferases
While N-myristoyltransferase (NMT) is the primary and most well-studied enzyme that utilizes myristoyl-CoA, it is not the exclusive consumer of this acyl-CoA. Myristoyl-CoA can also serve as a substrate for other acyltransferases, although the specificity and physiological relevance of these interactions are areas of ongoing research.
NMT itself exhibits a remarkable degree of specificity for myristoyl-CoA, favoring it over other fatty acyl-CoAs of similar chain length and even those present at higher intracellular concentrations, such as palmitoyl-CoA. nih.govresearchgate.net This selectivity is not solely based on binding affinity but also involves other mechanisms, such as the action of acyl-CoA-binding proteins like ACBD6, which can "channel" myristoyl-CoA to NMT. acs.orgacs.org
Modulation of G Protein-Coupled Signaling and Calcium Release
Myristoyl-CoA, through the myristoylation of G protein α-subunits, plays a crucial role in modulating G protein-coupled receptor (GPCR) signaling pathways. nih.govnih.gov GPCRs are a vast family of transmembrane receptors that detect a wide range of extracellular signals and transmit them to intracellular signaling cascades, often via heterotrimeric G proteins. physiology.org
The N-terminal myristoylation of Gα subunits, particularly those of the Gαi family, is critical for their membrane localization and function. nih.govnih.gov This lipid modification influences the conformation of the Gα subunit, affecting its interaction with Gβγ subunits, receptors, and downstream effectors. nih.gov Molecular dynamics simulations have suggested that myristoylation induces conformational changes in the switch II and α-helical domains of Gαi1-GTP, which can create new opportunities for protein-protein interactions and fine-tune the signaling output. nih.gov
Furthermore, a "calcium-myristoyl switch" has been identified as a mechanism for regulating protein function in response to changes in intracellular calcium concentrations. nih.govnih.gov In this mechanism, the binding of calcium ions to specific motifs within a protein can trigger a conformational change that exposes a previously sequestered myristoyl group. This exposure facilitates membrane binding or interaction with other proteins. A key example is the recoverin protein, where calcium binding leads to the extrusion of the myristoyl group, enhancing its association with membranes. nih.gov In guanylyl cyclase-activating protein 1 (GCAP1), myristoylation is essential for adjusting its calcium sensitivity to the physiological range, thereby regulating retinal guanylyl cyclase (RetGC) activity in photoreceptors. nih.gov
Influence on Gene Expression and Transcriptional Regulation
Emerging evidence suggests that fatty acids and their activated forms, such as myristoyl-CoA, can influence gene expression by modulating the activity of transcription factors. researchgate.net This adds another layer of complexity to the regulatory roles of these molecules, connecting cellular metabolism directly to the control of gene transcription.
Several families of transcription factors are known to be regulated by lipids, including peroxisome proliferator-activated receptors (PPARs), liver X receptors (LXRs), and sterol regulatory element-binding proteins (SREBPs). researchgate.net Fatty acyl-CoAs have been shown to act as ligands for some of these nuclear receptors. For instance, fatty acyl-CoA thioesters can bind to and regulate the activity of hepatocyte nuclear factor 4α (HNF-4α), a key regulator of hepatic gene expression and lipid homeostasis. researchgate.net
Additionally, the acyl-CoA binding protein (ACBP) has been implicated as a transcriptional regulator. nih.gov ACBP can bind to acyl-CoAs and is known to interact with HNF-4α. Studies have shown that ACBP can repress the HNF-4α-induced activity of the HMG-CoA synthase 1 (HMGCS1) promoter and also reduce the promoter activity and mRNA levels of HMG-CoA reductase (HMGCR), both of which are key enzymes in the cholesterol biosynthesis pathway. nih.gov While direct evidence specifically for myristoyl-CoA in these processes is still being elucidated, the general role of long-chain acyl-CoAs in transcriptional regulation points to a potential influence of myristoyl-CoA on the expression of genes involved in lipid metabolism and other cellular processes. In plants, transcription factors like WRINKLED1 (WRI1) orchestrate the tissue-specific regulation of fatty acid biosynthesis, highlighting the importance of transcriptional control in managing acyl chain production. nih.gov
Compound and Protein Information
| Name | Type | Function/Role |
| Myristoyl coenzyme A | Acyl-CoA | Substrate for myristoylation and other acyltransferases; involved in lipid synthesis and signaling. |
| Phosphatidylinositol (PI) | Phospholipid | Key component of cell membranes and precursor to phosphoinositide signaling molecules. targetmol.comnih.gov |
| Phosphatidic acid (PA) | Phospholipid | Precursor for phosphatidylinositol synthesis. nih.gov |
| CDP-diacylglycerol (CDP-DG) | Nucleotide-activated lipid | Intermediate in phosphatidylinositol synthesis. nih.gov |
| N-myristoyltransferase (NMT) | Enzyme | Catalyzes the attachment of myristate to proteins. nih.gov |
| HIV-1 Gag | Viral Protein | Structural protein of HIV-1 that requires myristoylation for membrane targeting. nih.gov |
| Gα subunits | Protein Subunit | Subunits of heterotrimeric G proteins that are often myristoylated. nih.gov |
| ACBD6 | Protein | Acyl-CoA-binding protein that can channel myristoyl-CoA to NMT. acs.orgacs.org |
| Recoverin | Protein | Calcium-binding protein that exhibits a calcium-myristoyl switch. nih.gov |
| Guanylyl cyclase-activating protein 1 (GCAP1) | Protein | Regulates retinal guanylyl cyclase in a calcium- and myristoylation-dependent manner. nih.gov |
| Hepatocyte nuclear factor 4α (HNF-4α) | Transcription Factor | Regulated by fatty acyl-CoAs. researchgate.net |
| Acyl-CoA binding protein (ACBP) | Protein | Binds acyl-CoAs and can act as a transcriptional regulator. nih.gov |
| WRINKLED1 (WRI1) | Transcription Factor | Regulates fatty acid biosynthesis in plants. nih.gov |
| S-(2-oxopentadecyl)-CoA | Acyl-CoA Analog | A potent inhibitor of N-myristoyltransferase. nih.gov |
Myristoyl Coenzyme a in Pathophysiological Contexts
Implications in Cancer Biology
The involvement of Myristoyl-CoA in cancer is primarily linked to the activity of N-myristoyltransferases (NMTs), enzymes that catalyze the transfer of a myristoyl group from Myristoyl-CoA to the N-terminal glycine (B1666218) of a wide range of substrate proteins. nih.govnih.gov This process, known as N-myristoylation, is crucial for protein localization, stability, and function. nih.govfrontiersin.org
Role of NMT Activity in Tumorigenesis and Cell Proliferation
Elevated expression and activity of N-myristoyltransferase (NMT) are observed in a variety of solid tumors, including those of the colon, gallbladder, and brain, suggesting a reliance of cancer cells on protein myristoylation. nih.govspandidos-publications.comnih.gov Increased NMT activity has been noted early in colon carcinogenesis in rat models and confirmed in human colon tumors. spandidos-publications.comnih.gov Furthermore, elevated NMT levels have been associated with poor survival outcomes in several cancers. nih.gov In oral squamous cell carcinoma, both NMT activity and the expression of its inhibitor protein, NIP71, are increased, suggesting a regulatory relationship during tumor development. spandidos-publications.com
The inhibition of NMT has emerged as a promising therapeutic strategy. nih.govmyricxbio.com NMT inhibitors have demonstrated the ability to reduce the viability and growth of cancer cells. myricxbio.com For instance, targeting NMT has shown potential in treating B-cell lymphomas. myricxbio.com Moreover, a synthetic lethal relationship has been identified between NMT inhibition and the deregulation of the MYC oncogene, which is common in over half of all cancers. biorxiv.orgimperial.ac.uk NMT inhibitors can selectively kill cancer cells with high MYC expression by inducing mitochondrial dysfunction. imperial.ac.uk
Myristoylation of Oncogenic Proteins (e.g., Src Family Kinases)
N-myristoylation is essential for the function of numerous oncoproteins, including Src family kinases (SFKs). aacrjournals.orgnih.gov This modification, along with others, facilitates the attachment of SFKs to the cell membrane, which is critical for their kinase activity and their role in signal transduction pathways that drive cancer. aacrjournals.orgnih.gov The non-myristoylated forms of Src are found in the cytoplasm and are unable to induce cellular transformation. nih.gov
The link between NMT1 and Src kinase is significant in prostate cancer progression. aacrjournals.orgnih.gov Expression levels of NMT1 and Src kinase are correlated in human tumors, and inhibiting NMT1 has been shown to suppress the proliferation and malignant growth of prostate cancer cells. aacrjournals.orgnih.gov The loss of myristoylation abolishes the tumorigenic potential of Src. nih.gov Myristoylation also plays a role in regulating the stability of c-Src by affecting its ubiquitination and subsequent degradation. nih.gov
Myristoyl Coenzyme A and Antiviral Mechanisms
Protein N-myristoylation is a critical process for the life cycle of many viruses. nih.gov Viruses lack their own NMT enzymes and therefore rely on the host cell's machinery for the myristoylation of their proteins. nih.gov This dependency makes host NMTs an attractive target for broad-spectrum antiviral therapies.
The Gag proteins of almost all retroviruses are myristoylated, a modification essential for viral assembly, budding, and interaction with the host cell. nih.gov For example, in HIV-1, myristoylation of the Gag protein is required for its binding to cellular membranes and the subsequent assembly and release of new virus particles. nih.gov Inhibition of NMT can prevent this membrane binding and viral assembly. nih.gov
In picornaviruses, such as poliovirus and rhinovirus, the capsid protein VP4 is myristoylated. mdpi.com This modification is crucial for viral replication. mdpi.com Similarly, for Senecavirus A, myristoylation of the VP0 capsid protein is essential for its proper subcellular localization and for viral replication. mdpi.com NMT inhibitors like IMP-1088 and DDD85646 have been shown to suppress the replication of such viruses. mdpi.com
Furthermore, the myristoylation of viral proteins can influence the host's innate immune response. For instance, myristoylated rotavirus VP4 can act as a ligand that activates TLR2-dependent proinflammatory responses. mdpi.com The inhibition of myristoylation is also being explored as a strategy against hepatitis B virus (HBV). Prodrugs that release an unnatural myristic acid analogue to inhibit NMT, along with an antiviral nucleoside analogue, have shown promise in in-vitro studies. nih.gov
Myristoyl Coenzyme A and Antifungal Strategies
N-myristoylation is an essential process for the viability of many pathogenic fungi, making NMT a promising target for antifungal drug development. nih.govnih.gov The disruption of the NMT gene is lethal in several fungal species. pnas.org
Candida albicans, a major cause of systemic fungal infections, relies on NMT for the myristoylation of a key set of proteins. nih.govnih.gov Similarly, NMT is crucial for the growth of other pathogenic fungi like Cryptococcus neoformans and Histoplasma capsulatum. nih.gov Studies have shown that while the NMTs of different fungal species have similar functions, there are species-specific differences in their substrate specificities, which could be exploited for targeted therapies. nih.gov
Inhibitors of fungal NMT have shown potent antifungal activity. For example, acyl hydrazides have demonstrated broad-spectrum activity against various Candida species, including azole-resistant strains, and mucormycetes by targeting fungal fatty acid biosynthesis. acs.org Another approach involves targeting sphingolipid biosynthesis. Myriocin, an inhibitor of serine palmitoyltransferase, which catalyzes the first step in sphingolipid biosynthesis, exhibits potent antifungal and immunosuppressant properties. mdpi.com
Role in Neurodegenerative Processes
Emerging evidence suggests a link between Myristoyl-CoA metabolism and neurodegenerative diseases, particularly Parkinson's disease. The brain is rich in lipids, and imbalances in lipid metabolism have been implicated in several neurodegenerative disorders. parkinsonsnewstoday.com
In Parkinson's disease, the protein alpha-synuclein, a major component of Lewy bodies, interacts with fatty acids. parkinsonsnewstoday.com Studies in yeast and neuronal models have shown that an increase in monounsaturated fatty acids, such as oleic acid, can enhance the toxicity of alpha-synuclein. parkinsonsnewstoday.comresearchgate.net The enzyme stearoyl-CoA desaturase (SCD), which is involved in the production of oleic acid, has been identified as a potential therapeutic target. parkinsonsnewstoday.com Inhibition of SCD has been shown to protect against alpha-synuclein-induced toxicity and the formation of protein aggregates. parkinsonsnewstoday.com
Furthermore, a study on a rat model of Parkinsonism induced by the mitochondrial toxin rotenone (B1679576) found increased NMT activity in the cardiac muscle. nih.gov The severity of this increase in NMT activity correlated with the severity of motor symptoms, suggesting a potential role for myristoylation in the broader systemic effects of the disease. nih.gov
Myristoyl Coenzyme A Metabolism in Other Disease States and Metabolic Dysregulation
The central role of Myristoyl-CoA in cellular metabolism means its dysregulation can contribute to a variety of disease states beyond those already discussed. Protein myristoylation, for which Myristoyl-CoA is the essential substrate, is involved in a vast array of signaling pathways and cellular processes. nih.gov
In the context of the immune system, N-myristoylation is crucial for regulating myelopoiesis, lymphopoiesis, and the innate immune response. nih.gov For example, NMT1 is essential for the differentiation of monocytes into macrophages. nih.gov
Myristic acid itself can act as a metabolic checkpoint. For instance, it can regulate STING-dependent autophagy and interferon responses. nih.gov By enhancing the N-myristoylation of ARF1, myristic acid can facilitate the degradation of the STING complex, thereby modulating the innate immune response to viral infections. nih.gov This highlights the intricate balance of Myristoyl-CoA metabolism in maintaining immune homeostasis.
Dysregulated S-myristoylation has also been linked to various diseases. creative-proteomics.com In some neurodegenerative conditions, altered S-myristoylation of specific proteins may disrupt cellular homeostasis and contribute to protein aggregation and neuronal toxicity. creative-proteomics.com
Research Methodologies and Experimental Approaches for Myristoyl Coenzyme a Studies
Analytical Techniques for Myristoyl Coenzyme A Quantification and Profile Analysis
Accurate quantification and profiling of Myristoyl-CoA and other fatty acyl-CoAs are crucial for understanding their metabolic roles.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the analysis of fatty acyl-CoA molecules. nih.gov This technique allows for the quantification of a broad spectrum of fatty acyl-CoAs, including very-long-chain species. nih.gov The methodology typically involves separation of the acyl-CoAs by liquid chromatography followed by detection using electrospray ionization (ESI) tandem mass spectrometry. nih.gov Multiple reaction monitoring (MRM) is often employed to achieve high selectivity and sensitivity, targeting specific precursor and product ion transitions for each acyl-CoA species. nih.govjoanneum.at
This approach has been successfully applied to profile endogenous acyl-CoAs in various cell lines and tissues, providing insights into fatty acid metabolism, including their synthesis, elongation, and degradation. acs.org The development of programmed MRM methods has further enhanced the capability to profile a wide range of acyl-CoAs in a single analysis. nih.gov
Table 1: Key Parameters in LC-MS/MS Analysis of Fatty Acyl-CoAs
| Parameter | Description | Common Application |
| Stationary Phase | Typically a C18 reversed-phase column is used for separation. joanneum.at | Separation of various fatty acyl-CoAs based on their hydrophobicity. |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) hydroxide) and an organic solvent (e.g., acetonitrile) is commonly used. joanneum.at | Elution of fatty acyl-CoAs from the column. |
| Ionization Mode | Both positive and negative electrospray ionization (ESI) can be used, with positive mode often showing better ionization efficiency for short-chain acyl-CoAs. nih.govmdpi.com | Generation of charged molecules for mass spectrometric analysis. |
| MS/MS Scan Type | Multiple Reaction Monitoring (MRM) is the most common scan type for targeted quantification. nih.govjoanneum.at | Highly selective and sensitive detection of specific acyl-CoA species. |
| Precursor/Product Ions | A characteristic neutral loss of 507 Da (the 3'-phosphoadenosine diphosphate (B83284) moiety) is often monitored in positive ion mode. nih.govmdpi.com | Specific identification and quantification of acyl-CoAs. |
This table summarizes common parameters used in LC-MS/MS methods for the analysis of fatty acyl-CoAs.
Prior to the widespread adoption of LC-MS/MS, radiometric and spectrophotometric assays were the primary methods for measuring the activity of enzymes that utilize Myristoyl-CoA, such as N-myristoyltransferase (NMT).
Radiometric assays typically involve the use of radiolabeled [³H]myristoyl-CoA. researchgate.net The transfer of the radiolabeled myristoyl group to a peptide or protein substrate is quantified by measuring the radioactivity incorporated into the product. While sensitive, these assays are discontinuous and involve the handling and disposal of radioactive materials. nih.gov
Spectrophotometric assays offer a continuous and non-radioactive alternative. One such method couples the N-myristoylation reaction to the pyruvate (B1213749) dehydrogenase complex, where the release of Coenzyme A (CoA) is linked to the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically. nih.gov Another approach utilizes fluorescent reagents that react with the free thiol group of the released CoA, leading to an increase in fluorescence. nih.gov For instance, 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM) becomes fluorescent upon reacting with CoA. nih.gov
In Vitro Enzymatic Assays for NMT Activity and Substrate Utilization
In vitro assays are fundamental for characterizing the kinetic properties of N-myristoyltransferase (NMT) and for screening potential inhibitors. databiotech.co.il These assays typically utilize purified recombinant NMT, Myristoyl-CoA, and a peptide or protein substrate. nih.govnih.gov
The activity of NMT can be measured using the radiometric or spectrophotometric methods described above. nih.govnih.gov These assays allow for the determination of key kinetic parameters such as the Michaelis constant (Km) for both Myristoyl-CoA and the peptide substrate, as well as the maximal velocity (Vmax) of the reaction. For example, studies with Leishmania major NMT determined the apparent Km for Myristoyl-CoA to be 21 ± 4 nM. nih.gov
These in vitro systems are also crucial for studying the substrate specificity of NMTs from different organisms and for evaluating the potency of newly synthesized NMT inhibitors. acs.org
Molecular Cloning, Expression, and Purification of Myristoyl Coenzyme A-Related Enzymes
The detailed biochemical and structural analysis of enzymes that utilize Myristoyl-CoA, particularly NMT, relies on the ability to produce large quantities of pure, active protein. This is achieved through molecular cloning, heterologous expression, and purification.
Genes encoding NMTs from various organisms, including humans, fungi, and plants, have been cloned into expression vectors. nih.govcreative-biolabs.comprospecbio.com Escherichia coli is a commonly used host for recombinant protein production due to its rapid growth and well-established genetic tools. prospecbio.comprospecbio.complos.org In some cases, co-expression of the target protein with NMT in E. coli, supplemented with myristic acid, can be used to produce N-myristoylated proteins. plos.org
Following expression, the recombinant enzyme is purified to homogeneity using various chromatographic techniques. The purified enzyme is then used for enzymatic assays, structural studies, and inhibitor screening. prospecbio.comprospecbio.com Human NMT1, for example, has been expressed in E. coli as a non-glycosylated polypeptide chain. prospecbio.com
Synthesis and Evaluation of Myristoyl Coenzyme A Analogues and NMT Inhibitors
The development of inhibitors targeting NMT is a promising strategy for the treatment of various diseases, including fungal infections, parasitic diseases, and cancer. nih.gov This has driven the synthesis and evaluation of a wide range of Myristoyl-CoA analogues and other small molecule inhibitors.
Myristoyl-CoA analogues have been synthesized to probe the active site of NMT and to act as inhibitors. nih.govcapes.gov.br For instance, S-(2-oxopentadecyl)-CoA, a non-hydrolyzable analogue, was found to be a potent inhibitor of NMT. nih.govcapes.gov.br Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these inhibitors. nih.gov
The evaluation of these compounds is typically performed using the in vitro NMT activity assays described earlier. nih.govcapes.gov.br The inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the inhibitors. nih.govcapes.gov.brimperial.ac.uk Promising inhibitors are then often advanced to cell-based and in vivo studies.
Table 2: Examples of Synthesized NMT Inhibitors
| Inhibitor Class | Example Compound | Target Organism(s) | Key Features |
| Myristoyl-CoA Analogues | S-(2-oxopentadecyl)-CoA | General NMT inhibitor | Non-hydrolyzable analogue that acts as a potent inhibitor. nih.govcapes.gov.br |
| Pyridine- and Imidazole-containing Compounds | Not specified | Human, Candida | Show dual activity against fungal and cancer NMTs. researchgate.net |
| Pyrazole Sulphonamides | DDD85646 | Trypanosoma brucei | Highly effective in treating trypanosome infections in preclinical models. nih.govmdpi.com |
| Benzo[b]thiophenes | Not specified | Plasmodium falciparum, Plasmodium vivax | Selective against human NMT1 and display antiparasitic activity. acs.org |
This table provides examples of different classes of NMT inhibitors that have been synthesized and evaluated.
Cell-Based and Biochemical Studies to Elucidate Myristoyl Coenzyme A Functions
While in vitro assays provide valuable information about enzyme kinetics and inhibitor potency, cell-based and biochemical studies are essential to understand the physiological roles of Myristoyl-CoA and N-myristoylation in a cellular context. annualreviews.orgnih.gov
These studies often involve manipulating the levels of NMT or Myristoyl-CoA in cells and observing the effects on cellular processes. For example, RNA interference (RNAi) has been used to knock down NMT expression, revealing its importance in tumor growth. nih.gov
Click chemistry-based quantitative proteomics is a powerful tool for identifying N-myristoylated proteins in cells. jacc.org This involves metabolically labeling cells with an azide-tagged myristic acid analogue, followed by ligation to a reporter tag for enrichment and identification by mass spectrometry. jacc.org Such studies have identified numerous N-myristoylated proteins involved in diverse biological processes like signal transduction, protein transport, and cell cycle regulation. jacc.org
Biochemical studies in cellular extracts can also provide insights. For instance, the subcellular distribution of NMT activity has been investigated, showing its association with ribosomal fractions, consistent with its role in co-translational protein modification. nih.gov
Structural Determination Techniques for Myristoyl Coenzyme A-Protein Complexes (e.g., X-ray Crystallography)
The three-dimensional atomic arrangement of Myristoyl Coenzyme A (Myristoyl-CoA) when bound to proteins is crucial for understanding its role in biological processes. X-ray crystallography has been the most powerful and widely used technique to elucidate the structural details of Myristoyl-CoA-protein complexes. nih.gov This method allows for the visualization of the precise interactions between the myristoyl group and the coenzyme A moiety with the protein's binding pocket at an atomic level. nih.gov
The general workflow for determining the structure of a Myristoyl-CoA-protein complex using X-ray crystallography begins with the production of high-quality, homogeneous protein. nih.gov This purified protein is then co-crystallized with Myristoyl-CoA or its analogs. These crystals are subsequently exposed to an intense X-ray beam, which results in a unique diffraction pattern. nih.gov By analyzing this pattern, scientists can calculate an electron density map of the complex, which is then interpreted to build a detailed three-dimensional model of the protein and its bound ligand. nih.govnih.gov
A primary example of a protein studied in complex with Myristoyl-CoA is N-myristoyltransferase (NMT). NMT is the enzyme responsible for catalyzing the transfer of the myristoyl group from Myristoyl-CoA to the N-terminal glycine (B1666218) of target proteins, a process known as N-myristoylation. researchgate.netnih.gov Structural studies of NMT have been pivotal in understanding its substrate specificity and catalytic mechanism. nih.gov
The crystal structures of NMT from various organisms, such as Saccharomyces cerevisiae and humans, have been solved in the presence of Myristoyl-CoA or its non-hydrolyzable analogs. rcsb.orgrcsb.org These structures reveal a large, hydrophobic binding pocket that accommodates the C14 acyl chain of the myristate. The coenzyme A portion of the molecule also forms extensive interactions with the enzyme. researchgate.net For instance, the structure of S. cerevisiae NMT complexed with Myristoyl-CoA (PDB ID: 1IID) shows that the binding of Myristoyl-CoA induces a conformational change in the enzyme, which is necessary for the subsequent binding of the peptide substrate. researchgate.net This ordered Bi-Bi kinetic mechanism, where Myristoyl-CoA binds first, followed by the protein substrate, has been confirmed by these structural and biochemical studies. researchgate.net
The structural models reveal key features that define the enzyme's specificity for myristate over other fatty acids and the mechanism for acyl transfer. nih.gov The thioester carbonyl of Myristoyl-CoA is polarized by an oxyanion hole formed by the main chain atoms of the enzyme, which helps to stabilize the transition state during the reaction. nih.gov
Below is a table summarizing key research findings from X-ray crystallographic studies of N-myristoyltransferase (NMT) in complex with Myristoyl-CoA or its analogs.
| PDB ID | Organism | Resolution (Å) | Description | Key Findings |
| 1IID | Saccharomyces cerevisiae | Not Specified | NMT bound to myristoyl-CoA (MYA). researchgate.net | Reveals the binding mode of myristoyl-CoA and the helical and β-sheet structures of the enzyme. researchgate.net |
| 2NMT | Saccharomyces cerevisiae | 2.90 | Ternary complex of Nmt1p with bound myristoyl-CoA and peptide substrate analogs. rcsb.org | Elucidates structural features defining substrate specificities and regulating the ordered binding of substrates and products. rcsb.org |
| 1RXT | Homo sapiens | 3.00 | Crystal structure of human myristoyl-CoA:protein N-myristoyltransferase. rcsb.org | Provides the structural basis of the human enzyme, a target for drug development. nih.govrcsb.org |
These structural studies have not only provided fundamental insights into the process of protein myristoylation but also serve as a foundation for the structure-based design of inhibitors against NMT, which is a validated target for antifungal and other therapeutic agents. nih.gov
Future Directions and Emerging Research Areas
Systems Biology Approaches to Myristoyl Coenzyme A Metabolism and Regulation
Systems biology offers a powerful lens through which to understand the complex network of reactions involving myristoyl-CoA. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of myristoyl-CoA metabolism and its regulatory networks. A community-driven approach has already led to a consensus metabolic network reconstruction for yeast, which includes reactions involving myristoyl-CoA. ymdb.ca These models can help predict how perturbations in the system, such as changes in nutrient availability or genetic mutations, affect the flux through myristoylation pathways.
One key area of focus is the interplay between myristoyl-CoA synthesis, its utilization by N-myristoyltransferases (NMTs), and its degradation. Systems biology can help elucidate the regulatory mechanisms that maintain the appropriate intracellular concentration of myristoyl-CoA, which is critical as it is a relatively rare fatty acid, constituting less than 1% of the total fatty acids in a cell. frontiersin.org Understanding these regulatory circuits is essential, as disruptions can have significant cellular consequences. For instance, in the context of cancer, alterations in fatty acid metabolism can impact the availability of myristoyl-CoA, potentially influencing the myristoylation of proteins involved in cell growth and signaling. pnas.org
Furthermore, systems approaches can unravel the connections between myristoyl-CoA metabolism and other cellular processes. For example, there is a direct link between CoA biosynthesis and mitochondrial function, where CoA is essential for the activation of mitochondrial acyl carrier protein (mtACP). nih.gov Impaired CoA homeostasis can lead to decreased activity of lipoylated proteins, including the pyruvate (B1213749) dehydrogenase complex. nih.gov By modeling these interconnected pathways, researchers can gain a more holistic understanding of the physiological roles of myristoyl-CoA.
Identification of Novel Myristoylated Proteins and their Uncharacterized Functions
The identification of new proteins that undergo N-myristoylation is a rapidly advancing field. N-myristoylation is a crucial co- and post-translational modification where myristate is attached to the N-terminal glycine (B1666218) of a target protein, a reaction catalyzed by N-myristoyltransferase (NMT). nih.govnih.gov This modification is known to be vital for protein-membrane interactions and participation in signal transduction pathways. frontiersin.orgnih.gov
Historically, the discovery of myristoylated proteins was a slow process. However, the development of predictive algorithms and advanced proteomic techniques has accelerated this process significantly. nih.gov Bioinformatic tools can scan protein sequence databases for the consensus sequence recognized by NMTs, which typically involves an N-terminal glycine. frontiersin.orgplos.org These in silico predictions can then be validated through experimental approaches.
Recent studies have employed cell-free and cellular metabolic labeling techniques, sometimes coupled with bioinformatic predictions, to identify novel myristoylated proteins from human cDNA resources. plos.org One such study successfully identified 18 new human N-myristoylated proteins. plos.org These newly identified proteins include a variety of functionally important molecules such as protein kinases, components of the E3-ubiquitin ligase complex, and proteins related to cancer and apoptosis. plos.org
Some of the recently identified and validated myristoylated proteins include:
PPM1B plos.org
SAMM50 plos.org
PLEKHN plos.org
STK32A plos.org
HID1 plos.org
P2RX5 plos.org
Gelsolin frontiersin.org
B-cell receptor-associated protein 31 frontiersin.org
YTH domain family protein frontiersin.org
The functions of many of these newly identified myristoylated proteins are still under investigation. A significant portion of predicted myristoylated proteins are believed to be involved in signal transduction between cellular membranes and the cytoplasm. nih.gov Uncovering the roles of these proteins will undoubtedly expand our understanding of the diverse cellular processes regulated by N-myristoylation.
Advanced Structural and Mechanistic Studies of Myristoyl Coenzyme A Interacting Proteins
Understanding the three-dimensional structures of proteins that bind to myristoyl-CoA is fundamental to deciphering their function and mechanism of action. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in determining the structures of key interacting proteins, such as N-myristoyltransferase (NMT) and Acyl-CoA Binding Protein (ACBP). nih.govresearchgate.net
The structure of NMT from Saccharomyces cerevisiae has been solved with substrate analogs bound, revealing a unique "NMT fold". nih.govnih.gov These structural studies have provided invaluable insights into how the enzyme recognizes and binds both myristoyl-CoA and its peptide substrates. nih.govnih.gov The catalytic mechanism is an ordered Bi-Bi reaction, where myristoyl-CoA binds first, inducing a conformational change that facilitates the binding of the peptide substrate. nih.gov The enzyme possesses an oxyanion hole that stabilizes the transition state during the acyl transfer reaction. nih.gov NMTs exhibit a high affinity for myristoyl-CoA, which is crucial given the low intracellular concentration of this fatty acid. nih.gov
Acyl-CoA Binding Protein (ACBP) is another critical protein that interacts with myristoyl-CoA. It is a small 10 kDa protein that binds to a range of acyl-CoA esters, including myristoyl-CoA. researchgate.net The three-dimensional structure of ACBP reveals a conserved fold consisting of four alpha-helices that create a binding pocket for the acyl-CoA molecule. researchgate.net ACBD6, an acyl-CoA binding protein, has been shown to be essential for protecting NMT enzymes from competitive inhibition by other more abundant acyl-CoAs, thereby ensuring the fidelity of myristoylation. nih.gov Structural studies of ACBD6 and its interaction with NMT are ongoing to further elucidate this protective mechanism. nih.gov
Advanced techniques such as cryo-electron microscopy (cryo-EM) are also being applied to study these protein complexes. Recently, cryo-EM structures of human 12S-lipoxygenase revealed the presence of a bound acyl-CoA, suggesting a potential regulatory role for these molecules in lipoxygenase activity. nih.gov Future structural studies will likely focus on capturing dynamic conformational changes and transient interactions of myristoyl-CoA with its partner proteins, providing a more complete picture of its biological functions.
Development of Targeted Modulators for Myristoyl Coenzyme A-Dependent Pathways
The essential role of N-myristoylation in the viability of various organisms, including pathogenic fungi, parasites, and viruses, makes the enzymes involved in this pathway attractive targets for therapeutic intervention. nih.govnih.gov Specifically, N-myristoyltransferase (NMT) has been validated as a potential drug target. nih.gov
Researchers are actively developing inhibitors that target NMT. These inhibitors can be broadly categorized into myristoyl-CoA analogs and peptide-based inhibitors. One study synthesized a series of myristoyl-CoA analogs and myristoylated peptides. capes.gov.br Among these, a nonhydrolyzable acyl-CoA analog, S-(2-oxopentadecyl)-CoA, was found to be a potent inhibitor of NMT with an inhibitor dissociation constant (Ki) of 24 nM. capes.gov.br Structure-activity relationship studies indicated that the adenosine (B11128) moiety and the 2-keto group were crucial for its inhibitory activity. capes.gov.br
In the context of infectious diseases, NMT is an essential enzyme in kinetoplastid parasites like Leishmania and Trypanosoma brucei. nih.gov Genetic studies have demonstrated that NMT is vital for the survival of these parasites. nih.gov Furthermore, depletion of NMT in T. brucei using RNA interference leads to cell death and renders the parasites unable to establish an infection in a mouse model, providing strong validation for NMT as a drug target. nih.gov
In cancer research, there is evidence that long-chain fatty acyl-CoAs, including myristoyl-CoA, can inhibit the activity of NME1 and NME2, proteins involved in suppressing cancer metastasis. pnas.org This suggests that modulating the levels or activity of myristoyl-CoA could have implications for cancer therapy.
The development of specific and potent modulators of myristoyl-CoA-dependent pathways holds significant promise for the treatment of various diseases. Continued research in this area will focus on designing novel inhibitors with improved efficacy and selectivity.
Integration of Myristoyl Coenzyme A Research with Lipidomics and Metabolomics
The fields of lipidomics and metabolomics, which involve the comprehensive analysis of lipids and metabolites in biological systems, are providing new avenues to study the roles of myristoyl-CoA. researchgate.net Advances in mass spectrometry-based techniques have enabled the sensitive and specific detection and quantification of a wide range of acyl-CoA species, including myristoyl-CoA, from complex biological samples. nih.govresearchgate.net
These "omics" approaches allow for a global view of the metabolic changes that occur in response to various stimuli, such as dietary shifts or disease states. For example, a high-resolution metabolomics study revealed widespread remodeling of the acyl-CoA profile in response to diet. nih.gov Such studies can identify correlations between the levels of myristoyl-CoA and other metabolites, providing insights into coordinated metabolic regulation. nih.gov
Integrating myristoyl-CoA research with lipidomics can help to understand how changes in the lipidome affect myristoylation and vice versa. For instance, alterations in the availability of myristic acid, the precursor for myristoyl-CoA, can directly impact the rate of protein myristoylation. Lipidomic analyses can quantify these changes in fatty acid pools.
The integration of myristoyl-CoA research with these systems-level analytical platforms will undoubtedly lead to a more comprehensive understanding of its multifaceted roles in health and disease and may uncover novel biomarkers and therapeutic targets.
Q & A
Q. How do solubility properties of myristoyl coenzyme A (triammonium) influence experimental design in enzymatic assays?
Methodological Answer: Solubility is critical for maintaining enzymatic activity and substrate availability. Myristoyl coenzyme A (triammonium) typically dissolves in DMSO or aqueous buffers (e.g., 0.01N sodium acetate, pH 5.2) but may require sonication or heating for full dissolution . For in vitro assays, use solvent systems compatible with downstream applications (e.g., Tween 80 for lipid-rich environments). Calculate molarity based on molecular weight (977.89 g/mol for the free acid form) and validate solubility via spectrophotometry or dynamic light scattering to avoid aggregation artifacts .
Q. What experimental protocols are used to study myristoyl coenzyme A’s role in protein myristoylation?
Methodological Answer: Protein myristoylation assays involve incubating recombinant N-myristoyltransferase (NMT) with myristoyl coenzyme A and target proteins (e.g., G-proteins or viral capsid proteins). Use radiolabeled myristoyl-[¹⁴C] coenzyme A (50–60 mCi/mmol) to track acyl transfer via autoradiography or scintillation counting . Validate specificity using competitive inhibitors like 2-hydroxymyristic acid, which blocks myristoyl group attachment . Include negative controls (e.g., mutant proteins lacking the N-terminal glycine motif) to confirm enzymatic activity .
Q. How can researchers detect and quantify hydrophobic interactions mediated by the myristoyl group in protein-ligand systems?
Methodological Answer: Hydrophobic interactions are analyzed using molecular dynamics (MD) simulations (e.g., 150 ns trajectories) and PyInteraph software. Define interactions as occurring when the distance between the myristoyl group’s center of mass and hydrophobic residues (e.g., Leu, Ile, Val) is <5.5 Å . Experimentally, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities in lipid bilayer models .
Advanced Research Questions
Q. What strategies resolve contradictions in data on myristoyl coenzyme A’s metabolic roles across different disease models?
Methodological Answer: Contradictions often arise from tissue-specific CoA pool dynamics or assay conditions. For example, liver dysfunction elevates myristoyl pantetheine (a CoA metabolite), but cancer models may show suppression. Address discrepancies by:
Q. How can isotopic labeling (e.g., ³H or ¹⁴C) of myristoyl coenzyme A enhance mechanistic studies of lipid metabolism?
Methodological Answer: Isotopic labels enable precise tracking of myristoyl group incorporation into proteins or metabolic intermediates. For pulse-chase experiments:
- Use myristoyl-[9,10-³H] coenzyme A (30–60 Ci/mmol) to monitor real-time trafficking in live cells via fluorescence quenching assays .
- Combine with subcellular fractionation to localize myristoylated proteins (e.g., mitochondrial vs. cytoplasmic pools) .
- Validate data using knockdown models (e.g., siRNA targeting NMT) to confirm label specificity .
Q. What computational and experimental approaches validate the structural dynamics of myristoyl coenzyme A in membrane binding?
Methodological Answer:
- MD Simulations : Model myristoyl coenzyme A’s conformational flexibility in lipid bilayers using GROMACS or AMBER. Analyze persistence of hydrophobic contacts (<5.5 Å) and membrane insertion depth .
- Experimental Validation : Use Förster resonance energy transfer (FRET) with BODIPY-labeled myristoyl coenzyme A to measure membrane proximity in liposomes . Cross-validate with cryo-EM to resolve structural details of myristoylated protein-membrane complexes .
Q. How do researchers address batch-to-batch variability in myristoyl coenzyme A purity for reproducible enzymology studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
